Forsythenside A

説明

Forsythenside A is a natural product found in Forsythia suspensa with data available.

生物活性

Forsythenside A, a phenylethanoid glycoside derived from the plant Forsythia suspensa, has garnered attention for its diverse biological activities. This article synthesizes research findings on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

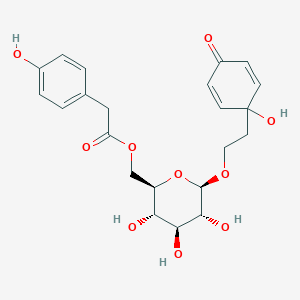

This compound (Fst-A) is characterized by a unique structure comprising a central disaccharide unit of L-rhamnose and D-glucose, with a caffeoyl group and a hydroxytyrosol moiety. This structural composition influences its biological activities, making it a subject of interest in pharmacological studies .

Pharmacological Activities

This compound exhibits a range of biological activities, which can be categorized as follows:

1. Antioxidant Activity

- Fst-A demonstrates significant antioxidant properties by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes. Studies have shown that it can upregulate the expression of nuclear factor erythroid 2-related factor 2 (Nrf2), leading to increased production of antioxidant proteins like heme oxygenase-1 (HO-1) .

2. Anti-inflammatory Effects

- This compound has been shown to reduce inflammation in various models. It notably inhibits the secretion of pro-inflammatory cytokines and modulates pathways associated with inflammation, such as NF-κB signaling. In vivo studies indicated that Fst-A ameliorates intestinal inflammation in models of colitis .

3. Antiviral Activity

- Recent research highlights the antiviral properties of Fst-A against influenza A virus and other viral pathogens. Mechanistic studies suggest that it interferes with viral replication processes, contributing to its potential use in treating viral infections, including those related to COVID-19 .

4. Anticancer Properties

- This compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, extracts containing Fst-A significantly reduced the growth of B16-F10 melanoma cells through mechanisms involving anti-inflammatory and antioxidative actions . Additionally, its ability to regulate autophagic cell death has been noted in hepatocellular carcinoma cells .

5. Neuroprotective Effects

- Some studies indicate that Fst-A may possess neuroprotective properties, potentially benefiting conditions like neurodegenerative diseases through its antioxidant effects and modulation of inflammatory responses in neural tissues .

The biological activities of this compound are mediated through several mechanisms:

- Inhibition of Oxidative Stress: By enhancing Nrf2 signaling, Fst-A promotes the expression of antioxidant enzymes, thereby reducing oxidative stress.

- Modulation of Inflammatory Pathways: Fst-A inhibits NF-κB activation, leading to decreased production of inflammatory cytokines.

- Interference with Viral Replication: It disrupts key steps in the viral life cycle, enhancing host defense mechanisms against infections .

- Induction of Apoptosis in Cancer Cells: Fst-A activates apoptotic pathways while inhibiting cell proliferation signals, particularly in tumor microenvironments .

Case Studies

Several case studies illustrate the efficacy of this compound:

- Study on B16-F10 Melanoma Cells: An aqueous extract containing this compound significantly inhibited tumor growth both in vitro and in vivo. The study reported upregulation of tumor suppressor proteins such as P53 and phospho-PTEN following treatment .

- Inflammation Model: In a carrageenan-induced paw edema model, this compound exhibited significant anti-inflammatory effects through modulation of leukocyte accumulation and cytokine secretion .

Data Summary

The following table summarizes key biological activities and findings related to this compound:

科学的研究の応用

Cardiovascular Protection

Forsythenside A exhibits cardioprotective effects by modulating inflammatory responses. In a study involving heart failure mice, administration of this compound significantly reduced the expression of nuclear factor kappaB and lowered serum levels of inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6. This suggests a potential role in mitigating myocardial injury and improving cardiac function .

Lung Protection

Research indicates that this compound provides protective effects against acute lung injury (ALI). In models induced by lipopolysaccharides, treatment with this compound alleviated lung tissue damage and suppressed the expression of inflammatory markers such as TNF-α and IL-6. It also inhibited monocyte adhesion to lung epithelial cells, thereby reducing inflammatory responses in conditions like cigarette smoke-induced chronic obstructive pulmonary disease .

Kidney Protection

In nephropathy models, this compound has demonstrated significant protective effects. It reduced urinary protein levels and improved renal function by down-regulating inflammatory cytokines and apoptotic markers. Specifically, it showed efficacy in models of diabetic nephropathy by inhibiting oxidative stress pathways .

Neuroprotection

This compound has been shown to exert neuroprotective effects through the activation of antioxidant pathways. In aging mouse models, it increased the activities of superoxide dismutase and glutathione peroxidase while decreasing oxidative stress markers. This suggests its potential in treating neurodegenerative diseases related to oxidative damage .

Antibacterial Activity

This compound exhibits broad-spectrum antibacterial properties against various pathogens, including Escherichia coli and Staphylococcus aureus. Studies have shown that it can inhibit the growth of drug-resistant bacteria by down-regulating key resistance genes, highlighting its potential as an alternative therapeutic agent in combating antibiotic resistance .

Data Tables

Case Studies

- Cardiovascular Study : In a controlled experiment with heart failure mice, this compound was administered at a dose of 40 mg/kg. Results indicated a significant decrease in inflammatory cytokines and improvement in cardiac function metrics, suggesting its potential for clinical applications in heart disease management.

- Lung Injury Model : this compound was tested on mice with LPS-induced ALI. The treatment group exhibited significantly reduced lung inflammation and improved histological scores compared to controls, demonstrating its therapeutic potential for respiratory conditions.

- Nephropathy Research : In a study involving adriamycin-induced nephropathy in rats, this compound administration led to a marked reduction in proteinuria and serum creatinine levels, indicating its effectiveness in managing kidney diseases.

- Antibacterial Efficacy : Laboratory tests revealed that this compound effectively inhibited the growth of Staphylococcus aureus strains resistant to common antibiotics, suggesting its application in developing new antibacterial therapies.

特性

IUPAC Name |

[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)ethoxy]oxan-2-yl]methyl 2-(4-hydroxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O10/c23-14-3-1-13(2-4-14)11-17(25)31-12-16-18(26)19(27)20(28)21(32-16)30-10-9-22(29)7-5-15(24)6-8-22/h1-8,16,18-21,23,26-29H,9-12H2/t16-,18-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGHHLKGLDXFSCV-QNDFHXLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)OCC2C(C(C(C(O2)OCCC3(C=CC(=O)C=C3)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CC(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3(C=CC(=O)C=C3)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。